![molecular formula C21H19N3O2 B5693146 N'-[(3,3-diphenylpropanoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5693146.png)
N'-[(3,3-diphenylpropanoyl)oxy]-3-pyridinecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(3,3-diphenylpropanoyl)oxy]-3-pyridinecarboximidamide, also known as DPPC, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in scientific research, particularly in the areas of cancer treatment and drug delivery.
Mécanisme D'action
The mechanism of action of N'-[(3,3-diphenylpropanoyl)oxy]-3-pyridinecarboximidamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. N'-[(3,3-diphenylpropanoyl)oxy]-3-pyridinecarboximidamide has been shown to inhibit the activity of proteins such as AKT and mTOR, which are known to play a critical role in cancer cell proliferation.
Biochemical and Physiological Effects:
N'-[(3,3-diphenylpropanoyl)oxy]-3-pyridinecarboximidamide has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N'-[(3,3-diphenylpropanoyl)oxy]-3-pyridinecarboximidamide has been found to inhibit angiogenesis, or the formation of new blood vessels, which is essential for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N'-[(3,3-diphenylpropanoyl)oxy]-3-pyridinecarboximidamide in lab experiments is its high potency and specificity towards cancer cells. However, one of the limitations of using N'-[(3,3-diphenylpropanoyl)oxy]-3-pyridinecarboximidamide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on N'-[(3,3-diphenylpropanoyl)oxy]-3-pyridinecarboximidamide. One potential area of study is the development of novel drug delivery systems that can enhance the solubility and bioavailability of N'-[(3,3-diphenylpropanoyl)oxy]-3-pyridinecarboximidamide. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N'-[(3,3-diphenylpropanoyl)oxy]-3-pyridinecarboximidamide treatment. Finally, further studies are needed to elucidate the precise mechanism of action of N'-[(3,3-diphenylpropanoyl)oxy]-3-pyridinecarboximidamide and to identify potential drug targets for combination therapy.
Méthodes De Synthèse
The synthesis of N'-[(3,3-diphenylpropanoyl)oxy]-3-pyridinecarboximidamide involves the reaction of 3-pyridinecarboximidamide with 3,3-diphenylpropanoyl chloride in the presence of a base catalyst. This reaction results in the formation of N'-[(3,3-diphenylpropanoyl)oxy]-3-pyridinecarboximidamide, which can then be purified using various techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
N'-[(3,3-diphenylpropanoyl)oxy]-3-pyridinecarboximidamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, N'-[(3,3-diphenylpropanoyl)oxy]-3-pyridinecarboximidamide has been found to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy.
Propriétés
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 3,3-diphenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c22-21(18-12-7-13-23-15-18)24-26-20(25)14-19(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-13,15,19H,14H2,(H2,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSUQDVQSOPETG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)ON=C(C2=CN=CC=C2)N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(CC(=O)O/N=C(/C2=CN=CC=C2)\N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 3,3-diphenylpropanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

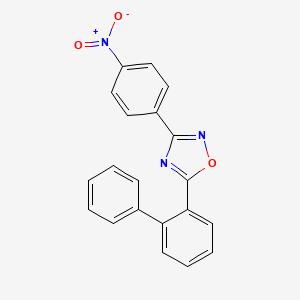
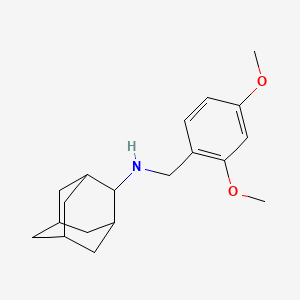
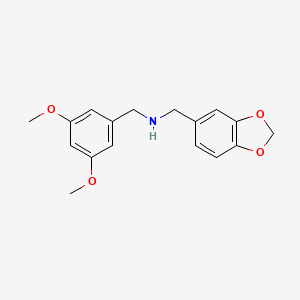
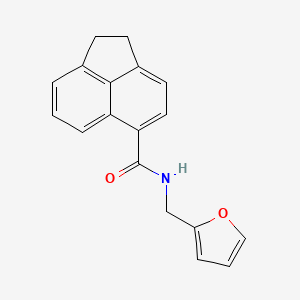
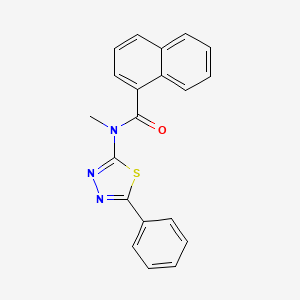
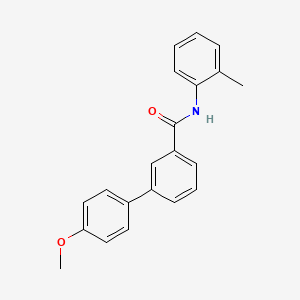
![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5693091.png)

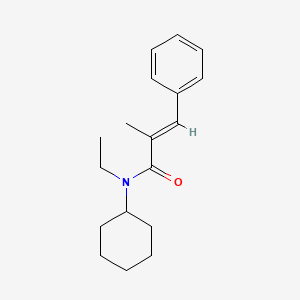
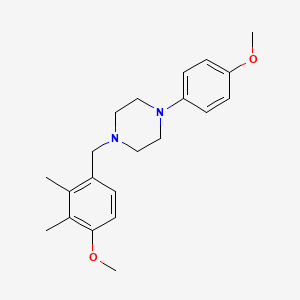
![3-iodobenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5693119.png)
![2,2'-[(3,4-dichlorobenzyl)imino]diethanol](/img/structure/B5693127.png)
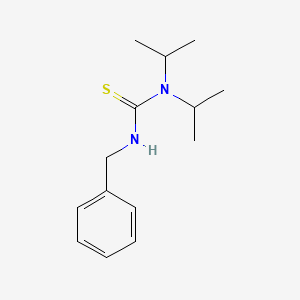
![N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5693163.png)